molecular formula C10H11BrN2 B11870445 2-(7-Bromo-1H-indol-2-YL)ethanamine CAS No. 53590-68-4

2-(7-Bromo-1H-indol-2-YL)ethanamine

Cat. No.: B11870445
CAS No.: 53590-68-4
M. Wt: 239.11 g/mol
InChI Key: KEJSCYIKASMWRV-UHFFFAOYSA-N
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Description

2-(7-Bromo-1H-indol-2-YL)ethanamine is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by the presence of a bromine atom at the 7th position of the indole ring and an ethanamine side chain at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Bromo-1H-indol-2-YL)ethanamine typically involves the bromination of indole followed by the introduction of the ethanamine side chain. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature to yield 7-bromoindole. The subsequent step involves the reaction of 7-bromoindole with ethylamine under basic conditions to introduce the ethanamine side chain .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(7-Bromo-1H-indol-2-YL)ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(7-Bromo-1H-indol-2-YL)ethanamine has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(7-Bromo-1H-indol-2-YL)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve the modulation of signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-1H-indole-3-ethanamine
  • 7-Bromo-1H-indole-2-carboxylic acid
  • 7-Bromo-1H-indole-2-methanol

Comparison

2-(7-Bromo-1H-indol-2-YL)ethanamine is unique due to the presence of the ethanamine side chain at the 2nd position, which imparts distinct chemical and biological properties. Compared to 7-Bromo-1H-indole-3-ethanamine, the position of the ethanamine side chain significantly affects the compound’s reactivity and interaction with biological targets. The presence of the bromine atom at the 7th position also enhances its potential as a versatile building block in synthetic chemistry .

Properties

CAS No.

53590-68-4

Molecular Formula

C10H11BrN2

Molecular Weight

239.11 g/mol

IUPAC Name

2-(7-bromo-1H-indol-2-yl)ethanamine

InChI

InChI=1S/C10H11BrN2/c11-9-3-1-2-7-6-8(4-5-12)13-10(7)9/h1-3,6,13H,4-5,12H2

InChI Key

KEJSCYIKASMWRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC(=C2)CCN

Origin of Product

United States

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